4-(2,4-Dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid
Description
4-(2,4-Dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid is a pyrrolidine-based compound featuring a 2,4-dimethoxyphenyl substituent at the 4-position and a methyl group at the 1-position of the pyrrolidine ring.
Properties
Molecular Formula |
C14H19NO4 |
|---|---|
Molecular Weight |
265.30 g/mol |
IUPAC Name |
4-(2,4-dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C14H19NO4/c1-15-7-11(12(8-15)14(16)17)10-5-4-9(18-2)6-13(10)19-3/h4-6,11-12H,7-8H2,1-3H3,(H,16,17) |
InChI Key |
XIUAEWDUYITPRE-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(C(C1)C(=O)O)C2=C(C=C(C=C2)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,4-dimethoxybenzaldehyde and 1-methylpyrrolidine.
Formation of Intermediate: The 2,4-dimethoxybenzaldehyde undergoes a condensation reaction with 1-methylpyrrolidine in the presence of a suitable catalyst to form an intermediate.
Cyclization: The intermediate is then cyclized under acidic or basic conditions to form the pyrrolidine ring.
Carboxylation: Finally, the carboxylic acid group is introduced through a carboxylation reaction, typically using carbon dioxide or a carboxylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic ring or the pyrrolidine ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-(2,4-Dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2,4-Dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
FAA9200 Fmoc-L-Thz(Dmp)-OH
- Structure : (4R)-3-(((9H-fluoren-9-yl)methoxy)carbonyl)-2-(2,4-dimethoxyphenyl)thiazolidine-4-carboxylic acid .
- Key Differences :
- Replaces the pyrrolidine ring with a thiazolidine (sulfur-containing heterocycle).
- Includes a fluorenylmethyloxycarbonyl (Fmoc) protecting group, enhancing stability during peptide synthesis.
- Molecular Weight : 491.56 g/mol vs. ~265 g/mol (estimated for the target compound).
- Applications : Used in solid-phase peptide synthesis due to its orthogonal protection strategy.
4-(4-Methoxyphenyl)pyrrolidine-3-carboxylic Acid
- Structure : Lacks the 1-methyl group and has a single methoxy substituent at the 4-position of the phenyl ring .
- Key Differences :
- Simplified substituent profile reduces steric hindrance.
- Lower molecular weight (221.25 g/mol) due to absence of a second methoxy group and methylated pyrrolidine.
- Physicochemical Impact : Likely exhibits higher solubility in polar solvents compared to the target compound.
1-[4-(3,5-Dimethylphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic Acid
- Structure: Features a 5-oxo group on the pyrrolidine ring and a 3,5-dimethylphenoxy substituent .
- Key Differences: The ketone group (5-oxo) introduces additional polarity and conformational rigidity. Phenoxy linkage alters electronic properties compared to direct phenyl attachment.
Urea-Linked Pyrrolidine Derivatives
- Example : (±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic acid .
- Key Differences :
- Incorporates a urea linkage and trifluoromethyl group, enhancing binding affinity to hydrophobic targets (e.g., enzymes or receptors).
- Higher molecular weight (466 g/mol) and complexity reduce metabolic stability compared to the target compound.
- Bioactivity : The trifluoromethyl group improves lipophilicity and bioavailability .
Cbz-Protected Analogs
- Example : (3R,4S)-1-Cbz-4-methylpyrrolidine-3-carboxylic Acid .
- Key Differences :
- Carbobenzyloxy (Cbz) group provides temporary protection for the amine during synthesis.
- Molecular weight (263.29 g/mol) closely aligns with the target compound, suggesting similar synthetic scalability.
Data Table: Comparative Analysis
Research Findings and Implications
Synthetic Accessibility: The target compound’s synthesis likely parallels methods for methyl 4-(3,4-dimethoxyphenyl)butanoate (D1), which employs esterification via H2SO4 in MeOH .
Bioactivity Trends : Compounds with electron-withdrawing groups (e.g., trifluoromethyl) exhibit enhanced receptor binding but poorer solubility, whereas dimethoxy substituents balance lipophilicity and hydrogen-bonding capacity .
Safety and Handling: While direct data are lacking, analogs like 1-[4-(3,5-dimethylphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid suggest moderate handling risks under standard laboratory conditions .
Biological Activity
4-(2,4-Dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid is a chemical compound characterized by a pyrrolidine ring with a dimethoxyphenyl group and a carboxylic acid functional group. Its molecular formula is C₁₄H₁₉N₁O₄, and it has a molecular weight of approximately 265.31 g/mol. The unique structural features of this compound suggest potential biological activities, particularly in neuroprotection and interactions with neurotransmitter systems.
Neuroprotective Properties
Initial studies indicate that this compound may exhibit neuroprotective properties . This potential is attributed to its structural similarity to other compounds known to interact with neurotransmitter systems, which could enhance its efficacy in protecting neuronal cells from damage. The presence of methoxy groups is believed to increase its lipophilicity, facilitating better membrane penetration and interaction with biological targets.
Interaction Studies
Preliminary findings suggest that this compound may interact with various neurotransmitter receptors. However, specific binding affinities and mechanisms of action remain to be fully elucidated. Understanding these interactions is critical for assessing the therapeutic potential and safety profile of the compound in clinical applications.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies provide insights into how modifications to the compound's structure can influence its biological activity. For instance, variations in the position and number of methoxy groups on the phenyl ring can significantly affect the compound's pharmacological properties. Comparative analysis with structurally similar compounds can help identify optimal configurations for desired biological effects .
Comparative Analysis of Related Compounds
The following table summarizes several compounds related to this compound, highlighting their unique features and potential activities:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 5-(3,4-Dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid | C₁₄H₁₉N₁O₄ | Different position of methoxy groups |
| 4-(3,4-Dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid | C₁₃H₁₇N₁O₄ | Variation in carbon atoms in the ring |
| N-Methylpyrrolidine-3-carboxylic acid | C₆H₁₁N₁O₂ | Simpler structure without phenyl substitution |
This comparative analysis underscores the uniqueness of this compound due to its specific substitution pattern and potential biological activities.
Neuroprotective Effects
A study focusing on the neuroprotective effects of similar pyrrolidine derivatives demonstrated significant promise in preventing neuronal cell death induced by oxidative stress. These findings suggest that compounds with similar structures may also confer protective effects against neurodegenerative diseases .
Pharmacological Potential
Research has indicated that certain pyrrolidine derivatives exhibit selective inhibition of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. The inhibition of DPP-IV can lead to improved glycemic control in diabetic patients. Similar investigations into this compound could reveal its potential as a therapeutic agent for diabetes management .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
